molecular formula C16H21NO3 B11512980 3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methylcoumarin CAS No. 49652-64-4

3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methylcoumarin

Cat. No.: B11512980
CAS No.: 49652-64-4
M. Wt: 275.34 g/mol
InChI Key: KKSGOOJPXBUJIA-UHFFFAOYSA-N
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Description

3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, fluorescence studies, and as precursors for various chemical syntheses. This particular compound is notable for its unique structure, which combines a coumarin core with a diethylaminoethyl side chain, enhancing its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 2-(diethylamino)ethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 7-hydroxy-4-methylcoumarin is dissolved in DMF, followed by the addition of K2CO3. The mixture is then heated to around 80-100°C, and 2-(diethylamino)ethyl chloride is added dropwise. The reaction is allowed to proceed for several hours until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 3-(2-(Diethylamino)ethyl)-7-oxo-4-methylcoumarin.

    Reduction: Formation of 3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methyl-2,3-dihydrocoumarin.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Employed in the study of enzyme kinetics and as a marker in cellular imaging.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methylcoumarin involves its interaction with various molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence due to the conjugated coumarin core, making it useful in imaging and detection applications.

    Biological Activity: It may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The diethylaminoethyl side chain enhances its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Lacks the diethylaminoethyl side chain, resulting in different solubility and reactivity.

    3-(2-(Dimethylamino)ethyl)-7-hydroxy-4-methylcoumarin: Similar structure but with dimethylaminoethyl side chain, affecting its biological activity and fluorescence properties.

Uniqueness

3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methylcoumarin is unique due to its combination of a coumarin core with a diethylaminoethyl side chain, enhancing its solubility, reactivity, and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-4-17(5-2)9-8-14-11(3)13-7-6-12(18)10-15(13)20-16(14)19/h6-7,10,18H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSGOOJPXBUJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197952
Record name 2H-1-Benzopyran-2-one, 3-(2-(diethylamino)ethyl)-7-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49652-64-4
Record name 2H-1-Benzopyran-2-one, 3-(2-(diethylamino)ethyl)-7-hydroxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049652644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 3-(2-(diethylamino)ethyl)-7-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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